

The Discovery and Development of PF-06282999: A Technical Guide

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Compound of Interest

Compound Name: PF-06282999

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Abstract

PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory and cardiovascular diseases.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **PF-06282999**. It includes a summary of its pharmacological and pharmacokinetic properties, detailed methodologies for key experiments, and a discussion of its mechanism of action.

Introduction

Myeloperoxidase (MPO) is a heme peroxidase predominantly expressed in neutrophils and monocytes.^[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen clearance.^[1] However, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage, linking it to the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases.^[1] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy. **PF-06282999** was developed by Pfizer as a highly selective, irreversible inhibitor of MPO for the potential treatment of cardiovascular diseases.^{[1][2]}

Discovery and Synthesis

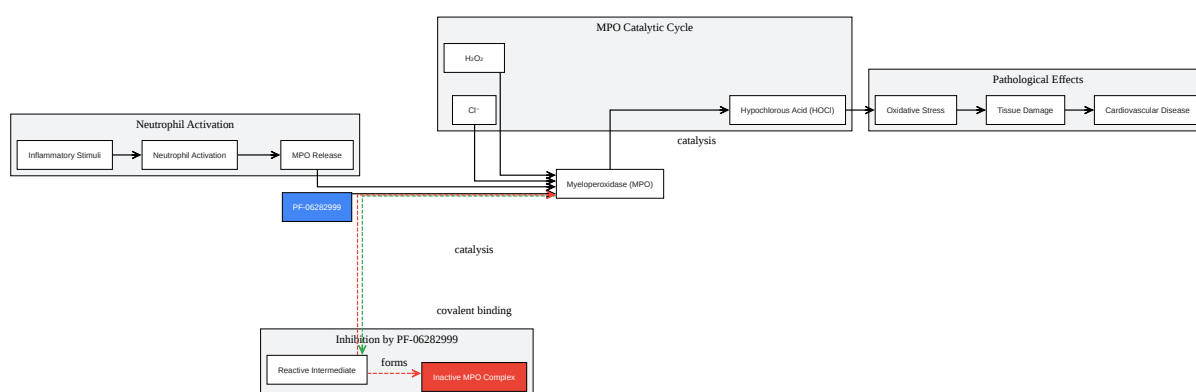
PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, was identified through a medicinal chemistry campaign focused on N1-substituted-6-arylthiouracils.[1] The design and synthesis aimed to develop potent and selective MPO inhibitors with favorable pharmacological and pharmacokinetic profiles.[1]

While a detailed, step-by-step synthesis protocol is typically found in the supplementary materials of the primary publication and is not publicly available, the discovery publication outlines the general synthetic scheme for N1-substituted-6-arylthiouracils.[1] The synthesis involves a multi-step process likely starting from commercially available materials to construct the substituted thiouracil core, followed by the addition of the acetamide side chain.

Mechanism of Action

PF-06282999 is a mechanism-based inhibitor of MPO, meaning it is converted to a reactive intermediate by the catalytic action of the enzyme itself.[1][2] This intermediate then forms a covalent, irreversible bond with the MPO enzyme, leading to its inactivation.[1][3] This time-dependent inhibition is highly specific for MPO, with low activity against other peroxidases like thyroid peroxidase and cytochrome P450 isoforms.[1]

Signaling Pathway of MPO-Mediated Pathology and Inhibition by PF-06282999



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Caption: MPO pathway and **PF-06282999** inhibition.

Preclinical Pharmacology and Pharmacokinetics

The preclinical profile of **PF-06282999** was evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

PF-06282999 demonstrated potent inhibition of MPO activity in various assays.

Parameter	Value	Species	Assay Condition	Reference
IC ₅₀	1.9 μ M	Human	LPS-stimulated whole blood	[4]
EC ₅₀	3.8 μ M	Cynomolgus Monkey	Plasma MPO activity	[4]

The compound showed high selectivity for MPO over other related enzymes, which is a critical attribute for minimizing off-target effects.[1]

In Vivo Pharmacokinetics

The pharmacokinetic profile of **PF-06282999** was characterized in several preclinical species following both intravenous (IV) and oral (PO) administration. The compound exhibited good oral bioavailability and low to moderate plasma clearance across species.[5]

Species	Route	Dose (mg/kg)	T _{1/2} (h)	CLp (mL/min/kg)	Vdss (L/kg)	F (%)
Mouse	IV	-	0.75	10.1	0.5	-
PO	-	-	-	-	100	-
Rat	IV	-	-	41.8	2.1	-
PO	-	-	-	-	86	-
Dog	IV	-	-	3.39	-	-
PO	3-5	3.3	-	-	75	-
Monkey	IV	-	-	10.3	-	-
PO	3-5	-	-	-	76	-

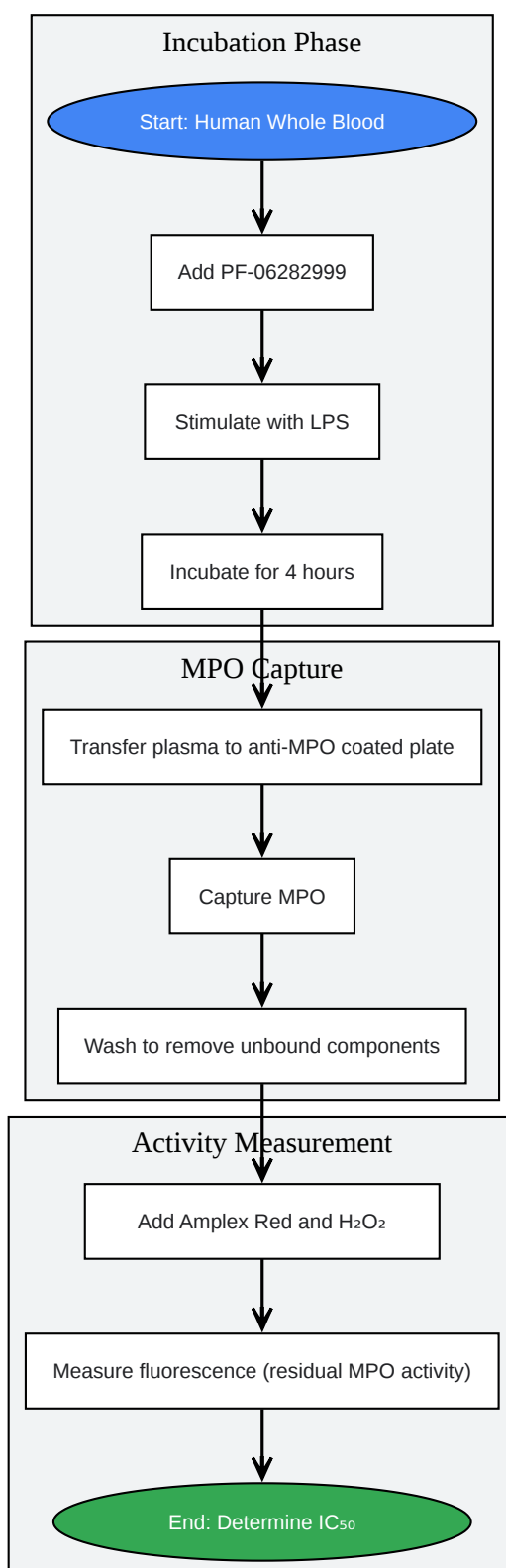
$T_{1/2}$: Terminal half-life; CL_p: Plasma clearance; V_{dss}: Volume of distribution at steady state; F: Oral bioavailability.

PF-06282999 showed moderate plasma protein binding across species.^[5] The primary route of elimination was projected to be renal clearance of the unchanged drug, consistent with its physicochemical properties that limit metabolic turnover.^[5]

Key Experimental Protocols

MPO Inhibition Assay in Human Whole Blood

This assay is crucial for determining the potency of MPO inhibitors in a physiologically relevant matrix.



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Caption: Workflow for the MPO inhibition assay.

Methodology:

- Human whole blood is incubated with varying concentrations of **PF-06282999**.[\[4\]](#)
- MPO release is stimulated by the addition of lipopolysaccharide (LPS).[\[4\]](#)
- The samples are incubated for 4 hours to allow for MPO release and inhibition.[\[4\]](#)
- Plasma is separated and transferred to microtiter plates coated with an anti-MPO capture antibody.[\[4\]](#)
- After an incubation period to allow MPO capture, the plates are washed to remove unbound plasma components and the inhibitor.[\[4\]](#)
- The residual MPO activity is measured by adding the substrates Amplex Red and hydrogen peroxide (H₂O₂) and monitoring the increase in fluorescence.[\[4\]](#)
- The concentration of **PF-06282999** that causes 50% inhibition of MPO activity (IC₅₀) is calculated.[\[4\]](#)

In Vivo MPO Inhibition in Cynomolgus Monkeys

This experiment assesses the ability of **PF-06282999** to inhibit MPO activity in a living organism.

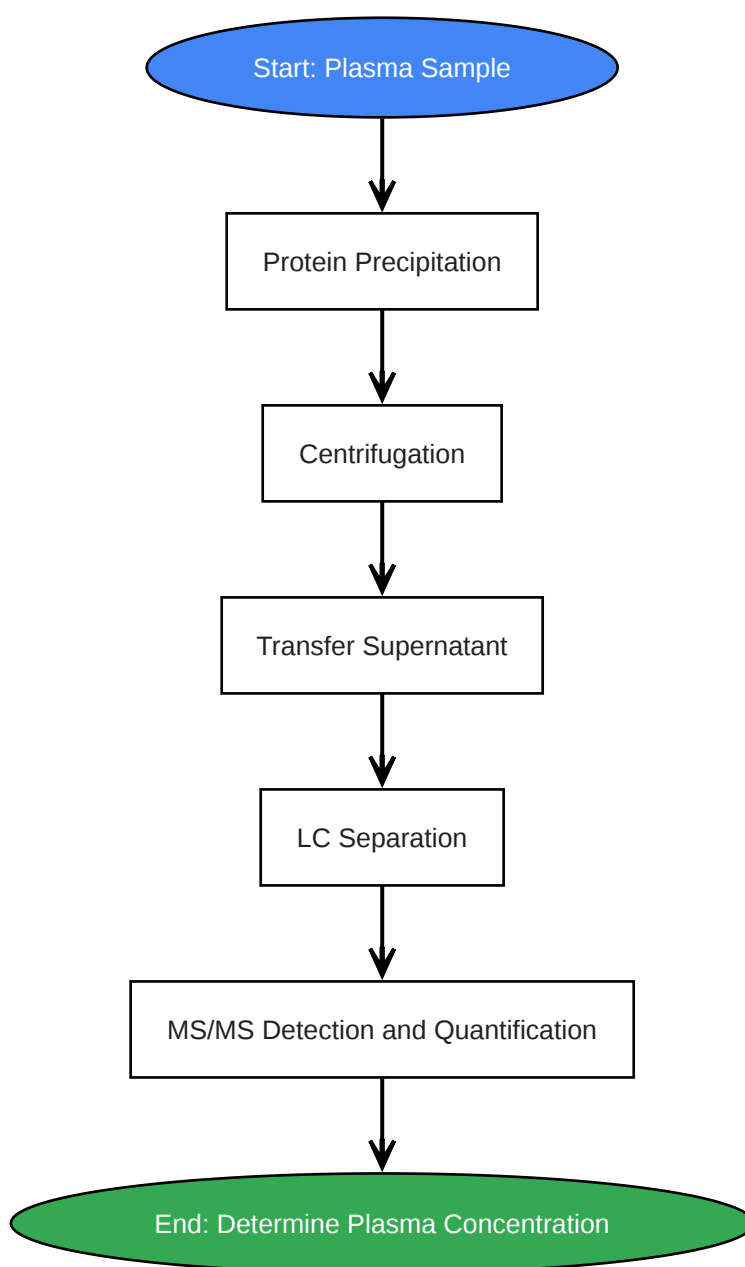
Methodology:

- An inflammatory response is induced in cynomolgus monkeys by intravenous administration of LPS.[\[1\]](#)
- **PF-06282999** is administered orally at various doses.[\[1\]](#)
- Blood samples are collected at different time points.[\[1\]](#)
- Plasma is isolated, and MPO activity is measured using a capture assay similar to the one described above.[\[1\]](#)

- The relationship between the plasma concentration of **PF-06282999** and the inhibition of MPO activity is determined to calculate the in vivo EC_{50} .^[4]

Pharmacokinetic Analysis

The quantification of **PF-06282999** in plasma samples is essential for determining its pharmacokinetic parameters. While specific details of the analytical method are not publicly available, it is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



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Caption: General workflow for PK sample analysis.

Clinical Development

Based on its promising preclinical profile, **PF-06282999** advanced into Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics in humans.[1][2]

Two Phase 1 studies are listed in clinical trial registries:

- NCT01707082: A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of **PF-06282999** in healthy adult subjects.
- NCT01965600: A study to evaluate the safety and effects of **PF-06282999** in an endotoxin-induced inflammatory response model in healthy subjects.

Detailed protocols for these trials are not publicly available. However, the first-in-human study with a dose range of 20-200 mg confirmed that the human pharmacokinetic parameters were consistent with predictions from preclinical data.[5]

Conclusion

PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase that demonstrated a favorable preclinical pharmacological and pharmacokinetic profile. Its ability to irreversibly inactivate MPO, a key driver of oxidative stress and inflammation in cardiovascular disease, makes it a promising therapeutic candidate. Early clinical data in healthy volunteers have supported its continued development. Further studies will be necessary to establish its efficacy and safety in patient populations.

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